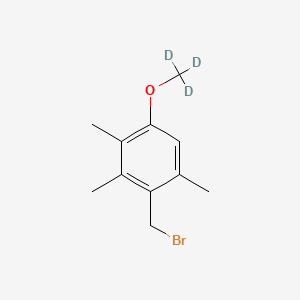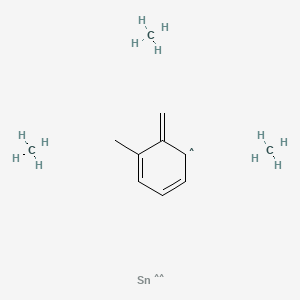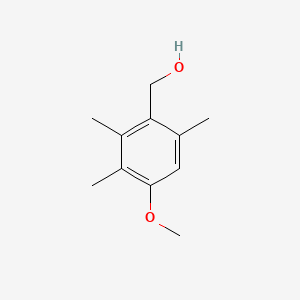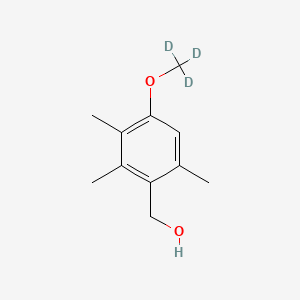
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine, also known as R547, is a selective inhibitor of cyclin-dependent kinase (CDK) 9, a key regulator of gene transcription. R547 has been extensively studied for its potential applications in cancer therapy and other diseases.
作用機序
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, a key regulator of gene transcription. CDK9 is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. By inhibiting CDK9, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine prevents the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to selectively inhibit CDK9 with an IC50 of 2.5 nM in vitro. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to enhance the efficacy of other cancer therapies, such as radiation therapy and chemotherapy.
実験室実験の利点と制限
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has several advantages for lab experiments. It is a highly selective inhibitor of CDK9, with minimal off-target effects. It is also relatively easy to synthesize and purify. However, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has not been extensively studied in non-cancer diseases, so its potential applications in other diseases are not well understood.
将来の方向性
There are several future directions for the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine. One area of interest is the development of combination therapies using 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine in non-cancer diseases, such as inflammatory diseases and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and its potential applications in various diseases.
合成法
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine can be synthesized through a multistep process involving the reaction of 3-cyanopyridine with 4-methylquinoline-2-amine, followed by the reaction with 2-chloro-5-iodopyrimidine. The resulting compound is then purified through column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 98%.
科学的研究の応用
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been extensively studied for its potential applications in cancer therapy. CDK9 is a key regulator of gene transcription, and its overexpression has been linked to the development and progression of various cancers. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients.
特性
IUPAC Name |
5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZVPYGJYNXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652654 |
Source


|
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-59-8 |
Source


|
| Record name | N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

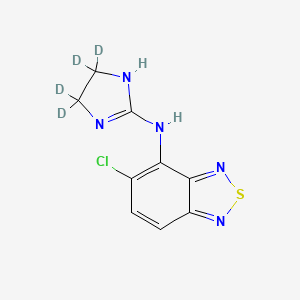
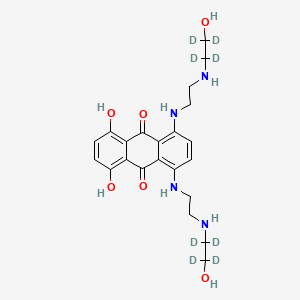
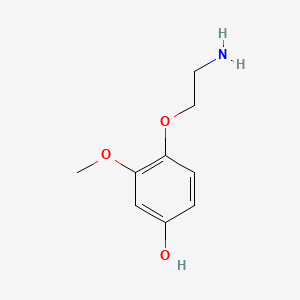
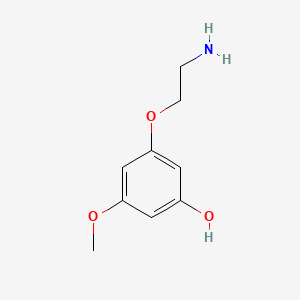
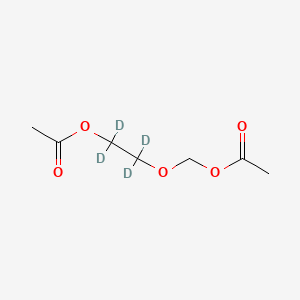
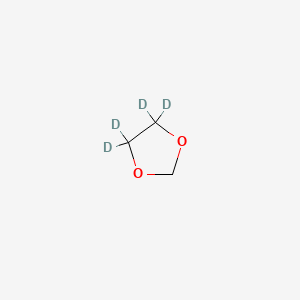
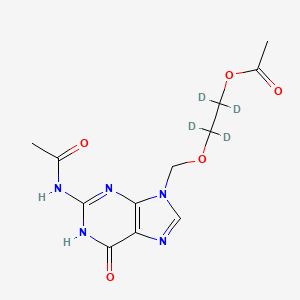
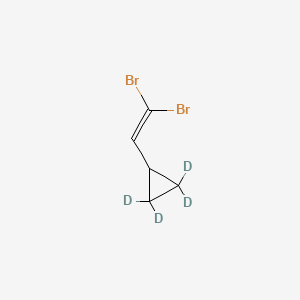
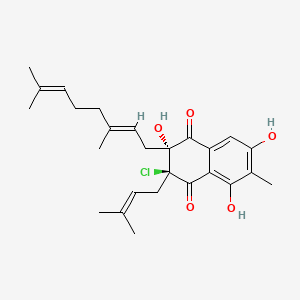
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
